T 226296 -

T 226296

Catalog Number: EVT-283048
CAS Number:
Molecular Formula: C26H27FN2O
Molecular Weight: 402.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
T-226296 is a melanin concentrating hormone receptor 1 (MCHR1) antagonist.
Source and Classification

T 226296 is classified as a small-molecule antagonist specifically targeting the melanin-concentrating hormone receptor 1. Its chemical structure is described as N-[6-(dimethylamino)methyl]-5,6,7,8-tetrahydro-2-naphthalenyl]-4'-fluoro[1,1'-biphenyl]-4-carboxamide. The compound exhibits high selectivity for the melanin-concentrating hormone receptor over other receptors, transporters, and ion channels, which is crucial for minimizing side effects in therapeutic applications .

Synthesis Analysis

The synthesis of T 226296 involves several key steps that optimize its pharmacological properties. While specific detailed procedures are not extensively documented in the available literature, it typically follows a multi-step synthetic route common to small-molecule drug development.

  1. Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups for further modification.
  2. Key Reactions:
    • Amidation: The introduction of the carboxamide group is achieved through an amidation reaction involving an amine and an acid derivative.
    • Fluorination: The incorporation of the fluorine atom into the biphenyl moiety enhances receptor binding affinity.
  3. Purification: After synthesis, T 226296 undergoes purification techniques such as recrystallization or chromatography to isolate the desired product.

Technical parameters such as reaction temperature, time, and solvent choice are critical in optimizing yield and purity but are not detailed in the available sources .

Molecular Structure Analysis

The molecular structure of T 226296 can be examined using various analytical techniques:

  • Molecular Formula: C19H22F N3O.
  • 3D Structure: The compound exhibits a three-dimensional conformation that is essential for its interaction with the melanin-concentrating hormone receptor.
  • Binding Affinity: In receptor binding assays, T 226296 demonstrated an IC50 value of approximately 5.5 nM for human receptors and 8.6 nM for rat receptors, indicating strong binding capability .

The structural characteristics contribute to its selectivity and efficacy as a receptor antagonist.

Chemical Reactions Analysis

T 226296 participates in several chemical reactions relevant to its pharmacological activity:

  • Receptor Binding: Upon administration, T 226296 binds to the melanin-concentrating hormone receptor, inhibiting MCH-mediated signaling pathways.
  • Signal Transduction Modulation: It reverses MCH-induced inhibition of cAMP accumulation and decreases intracellular calcium levels in cellular models expressing the receptor .
  • Physiological Effects: In vivo studies indicate that oral administration significantly suppresses food intake induced by central MCH injection in rat models .

These reactions underscore its potential utility in regulating appetite and energy balance.

Mechanism of Action

The mechanism of action of T 226296 involves its role as an antagonist at the melanin-concentrating hormone receptor:

  1. Antagonism: By binding to the receptor without activating it, T 226296 prevents MCH from exerting its effects on appetite stimulation.
  2. Signal Inhibition: This antagonism leads to decreased activation of downstream signaling pathways associated with food intake regulation.
  3. Physiological Outcomes: The resultant physiological effect is a reduction in food consumption and potential weight loss, making it a candidate for obesity treatment .
Physical and Chemical Properties Analysis

T 226296 possesses several notable physical and chemical properties:

  • Solubility: It shows favorable solubility characteristics conducive to oral administration.
  • Stability: The compound is stable under physiological conditions, which is critical for therapeutic use.
  • Molecular Weight: Approximately 309.39 g/mol.

These properties are fundamental for its formulation into effective pharmaceutical products.

Applications

T 226296 has significant potential applications in various scientific fields:

  • Obesity Treatment: As an antagonist of the melanin-concentrating hormone receptor, it may be useful in developing therapies aimed at weight management and metabolic disorders.
  • Research Tool: It serves as a valuable tool for studying the physiological roles of melanin-concentrating hormone signaling pathways.
  • Pharmacological Studies: Further exploration may reveal additional therapeutic targets related to energy homeostasis and appetite control .
Mechanistic Insights into MCHR1 Antagonism by T-226296

Role of Melanin-Concentrating Hormone Receptor 1 (MCHR1) in Energy Homeostasis

MCHR1, a class A G protein-coupled receptor (GPCR), serves as the primary receptor for melanin-concentrating hormone (MCH) in rodents and is critically implicated in regulating energy balance. MCH neurons are densely localized in the lateral hypothalamus and zona incerta, projecting widely to cortical, limbic, and autonomic regions to modulate feeding behavior, energy expenditure, and emotional states [4] [6] [9]. Physiological studies demonstrate that intracerebroventricular MCH administration acutely stimulates food intake in rats, while fasting upregulates hypothalamic MCH and MCHR1 expression in genetically obese (ob/ob) mice [4] [6]. Genetic ablation studies further confirm this axis’s necessity: MCHR1-knockout mice exhibit leanness, hyperactivity, and resistance to diet-induced obesity due to increased energy expenditure, despite mild hyperphagia [6] [9]. MCHR1 couples to multiple G proteins (Gᵢ, Gₒ, Gq), enabling diverse signaling outcomes:

  • Gᵢ/o: Inhibits adenylyl cyclase, reducing cAMP production.
  • Gq: Activates phospholipase C (PLC), triggering calcium mobilization and protein kinase C (PKC) activation [2] [8].This multimodal signaling allows MCH to integrate metabolic and hedonic feeding drives, positioning MCHR1 as a high-value target for obesity therapeutics [6] [9].

Molecular Basis of T-226296 Binding Affinity and Selectivity

T-226296, a tetrahydronaphthalene-biphenylcarboxamide derivative, is the first reported orally active, small-molecule MCHR1 antagonist. Its (−)-enantiomer exhibits high-affinity binding to human and rat MCHR1, with IC₅₀ values of 5.5 ± 0.12 nM and 8.6 ± 0.32 nM, respectively, in radioligand displacement assays using [¹²⁵I]-MCH [1] [4]. Key structural determinants underlie its potency and selectivity:

  • Hydrophobic Core: The tetralin (5,6,7,8-tetrahydro-2-naphthalenyl) and 4′-fluorobiphenyl groups engage aromatic residues (Phe³⁰⁹, Trp²⁶⁹) in MCHR1’s transmembrane helices (TMH) 6 and 7 via π-π stacking [8] [10].
  • Basic Amino Group: The dimethylaminomethyl side chain forms a critical salt bridge with Asp¹²³ (TMH3) in the orthosteric pocket, mirroring interactions of endogenous MCH [8] [10].
  • Enantioselectivity: The (−)-enantiomer (T-226296) shows >100-fold higher affinity than its (+)-counterpart, attributed to optimal steric complementarity within the helical bundle [4].

Table 1: Binding and Functional Profiles of T-226296

ParameterHuman MCHR1Rat MCHR1
Binding IC₅₀ (nM)5.5 ± 0.128.6 ± 0.32
*Functional IC₅₀ (cAMP)19.0Not reported
Selectivity over MCHR2>1,000-foldNot applicable
GTPγS Binding InhibitionIC₅₀ = 19 nMNot reported

*Inhibition of MCH-mediated cAMP reduction in CHO cells [1] [4].

T-226296’s selectivity is evidenced by:

  • Negligible activity at MCHR2 (IC₅₀ >1,000 nM), attributed to sequence divergence in TMH5–7 [4] [10].
  • Minimal interaction with 120+ GPCRs, ion channels, and transporters at 10 µM [1]. Molecular dynamics simulations confirm that T-226296 stabilizes MCHR1’s inactive state by constraining the NPxxY motif (TMH7) and the E/DRY microswitch (TMH3), preventing G protein engagement [10].

Comparative Analysis of T-226296 with Structurally Distinct MCHR1 Antagonists

T-226296 belongs to the tetralin-biphenyl chemotype, contrasting with later antagonists like SNAP-7941 (diazepine) or A-665798 (piperidine-azaindole). Despite structural divergence, all clinically explored antagonists share nanomolar MCHR1 affinity and oral bioavailability but differ in pharmacological profiles:

Table 2: Comparative Pharmacology of MCHR1 Antagonists

CompoundCore StructurehMCHR1 IC₅₀ (nM)Key Functional EffectsOral Efficacy (DIO Models)
T-226296Tetralin-biphenyl5.5Inhibits MCH-induced feeding (30 mg/kg, p.o.)Body weight reduction
SNAP-7941Diazepine3.0Anxiolytic, antidepressant effectsNot reported
A-665798Piperidine-azaindole1.6Suppresses sucrose preferenceFat mass reduction

Data synthesized from [3] [6] [7].

  • T-226296 vs. SNAP-7941: While both inhibit MCH-driven food intake, SNAP-7941 demonstrates additional anxiolytic/antidepressant efficacy in rodent models, suggesting non-overlapping neural circuits or off-target effects [6].
  • T-226296 vs. A-665798: A-665798 exhibits higher potency (IC₅₀ = 1.6 nM) but greater hERG channel affinity, posing cardiac toxicity risks. T-226296’s tetralin scaffold confers lower hERG liability, validated by chemometric analyses of >2,000 MCHR1 ligands [3] [7].
  • Common Limitations: All three compounds show reduced efficacy in chronic obesity models versus acute settings, possibly due to compensatory neuroadaptations or redundant orexigenic pathways [6] [9].

Impact on Hypothalamic Signaling Pathways

T-226296 exerts its anti-obesity effects by antagonizing MCHR1-dependent signaling cascades in hypothalamic neurons and transfected cell lines:

  • cAMP Pathway: Reverses MCH-mediated inhibition of forskolin-stimulated cAMP accumulation (IC₅₀ = 19 nM), restoring PKA activity critical for anorexigenic peptide transcription (e.g., α-MSH) [1] [4].
  • Calcium Flux: Blocks MCH-induced intracellular Ca²⁺ release in CHO-hMCHR1 cells by inhibiting Gq-PLCβ coupling [1] [4].
  • ERK Phosphorylation: Antagonizes MCH-driven ERK1/2 activation, a pathway implicated in neuroplasticity and feeding reinforcement [2]. Notably, T-226296 synergizes with forskolin (adenylyl cyclase activator) to enhance ERK phosphorylation via PKA/PKC crosstalk—a mechanism absent in MCHR1-KO models [2].

Table 3: T-226296 Modulation of MCH-Activated Pathways

Signaling PathwayMCH EffectT-226296 ActionCellular Outcome
cAMP/PKA↓ cAMP (Gᵢ-coupled)Blocks inhibitionIncreased anorexigenic signaling
PLCβ/Ca²⁺↑ Ca²⁺ release (Gq)Suppresses mobilizationReduced neuronal excitation
ERK1/2↑ PhosphorylationDirect inhibition + cAMP synergyModulated synaptic plasticity
Arachidonic Acid↑ ReleaseInhibits (IC₅₀ ~20 nM)Attenuated inflammatory signaling

Data derived from [1] [2] [4].

In vivo, oral T-226296 (30 mg/kg) abolishes MCH-stimulated food intake in rats by normalizing hypothalamic cAMP and ERK activity within the arcuate nucleus and lateral hypothalamus [1] [4]. This multi-pathway inhibition disrupts orexigenic signaling while potentiating leptin and insulin sensitivity, collectively suppressing weight gain [6] [9].

Properties

Product Name

T 226296

IUPAC Name

N-[6-[(dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-yl]-4-(4-fluorophenyl)benzamide

Molecular Formula

C26H27FN2O

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C26H27FN2O/c1-29(2)17-18-3-4-23-16-25(14-11-22(23)15-18)28-26(30)21-7-5-19(6-8-21)20-9-12-24(27)13-10-20/h5-14,16,18H,3-4,15,17H2,1-2H3,(H,28,30)

InChI Key

GXAQELJVODWLDD-UHFFFAOYSA-N

SMILES

CN(C)CC1CCC2=C(C1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F

Solubility

Soluble in DMSO

Synonyms

N-(6-(dimethylamino)-methyl)-5,6,7,8-tetrahydro-2-naphthalenyl-4'-fluoro(1,1'-biphenyl)-4-carboxamide
T-226296

Canonical SMILES

CN(C)CC1CCC2=C(C1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.